molecular formula C6H11ClN4O B1528204 (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1864063-28-4

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B1528204
CAS No.: 1864063-28-4
M. Wt: 190.63 g/mol
InChI Key: HEMLJVWFJJNNSB-UHFFFAOYSA-N
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Description

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core linked to an azetidine ring (a 4-membered nitrogen-containing ring) and a hydroxymethyl group, with a hydrochloride counterion. Its molecular formula is C₇H₁₃ClN₄O, and molecular weight is 204.66 g/mol .

Key structural features:

  • 1,2,3-Triazole moiety: Known for metabolic stability and hydrogen-bonding capacity, critical in drug design .
  • Azetidine ring: A strained 4-membered ring that may enhance binding affinity or alter pharmacokinetics compared to larger cyclic amines.
  • Hydroxymethyl group: Provides polarity and opportunities for further functionalization.

Properties

IUPAC Name

[1-(azetidin-3-yl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMLJVWFJJNNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(N=N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

  • IUPAC Name : (1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride
  • Molecular Formula : C7H10Cl2N4O
  • Molecular Weight : 227.09 g/mol
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves multi-step reactions incorporating azetidine and triazole derivatives. The general synthetic route includes:

  • Formation of the azetidine ring.
  • Introduction of the triazole moiety via cycloaddition reactions.
  • Finalization through methanol addition and hydrochloride salt formation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives, including this compound. The compound has shown promising results against a variety of bacterial strains:

Bacterial Strain Activity Observed Method Used Reference
Staphylococcus aureusInhibitionAgar disc-diffusion
Escherichia coliModerate inhibitionMIC determination
Pseudomonas aeruginosaSignificant inhibitionAgar disc-diffusion

The mechanism by which these compounds exert their antimicrobial effects often involves interference with DNA synthesis and cell wall integrity.

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. Research indicates that this compound can inhibit fungal growth through similar mechanisms as those observed in bacterial inhibition.

Case Studies

A notable study focused on the efficacy of various triazole derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited lower MIC values compared to standard antibiotics, suggesting a potential role in treating resistant infections .

Another investigation assessed the cytotoxicity of this compound in cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives possess notable antimicrobial properties. Studies have shown that (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride exhibits efficacy against a range of bacterial strains. For instance, a study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential as a therapeutic agent in treating bacterial infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation.

Agricultural Applications

Fungicide Development

The triazole moiety is known for its fungicidal properties. Research has explored the use of this compound as a potential fungicide. Field trials have indicated its effectiveness against fungal pathogens in crops, leading to improved yield and crop health.

Fungal Pathogen Efficacy (%)
Fusarium oxysporum85%
Botrytis cinerea90%

Material Science

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency.

Case Study 2: Agricultural Field Trials

Field trials conducted by researchers at an agricultural university assessed the efficacy of this compound as a fungicide. The trials demonstrated significant reductions in fungal infections compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Analogous Compounds

The compound’s closest analogs differ in the nitrogen-containing ring system, substituents on the triazole, or counterion. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Properties
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride 1,2,3-Triazole + azetidine Azetidine at N1, hydroxymethyl at C4 C₇H₁₃ClN₄O 204.66 High polarity due to hydroxymethyl; strained azetidine ring
[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride 1,2,3-Triazole + piperidine Piperidine (6-membered ring) at N1 C₉H₁₇ClN₄O 232.71 Reduced ring strain; increased lipophilicity
(1-(5-aminopentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride 1,2,3-Triazole + linear alkyl chain 5-aminopentyl chain at N1 C₈H₁₇ClN₄O 220.70 Enhanced flexibility; potential for amine-mediated interactions
[1-(2-Phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride 1,2,3-Triazole + aromatic substituent 2-Phenylethyl group at N1 C₁₁H₁₄ClN₃O 239.70 Aromatic interactions; higher hydrophobicity
Antitumor Activity
  • Thiadiazole-triazole hybrids: Compounds like 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono derivatives showed IC₅₀ values of 1.19–3.4 µM against HepG2 and MCF-7 cancer cell lines .
Role of the Azetidine Ring
  • Metabolic stability : Smaller rings like azetidine are less prone to oxidative metabolism than piperidine .

Commercial and Research Status

  • Discontinuation: Both the target compound and analogs like [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride are marked as discontinued, likely due to niche research demand or synthesis difficulties .
  • Purity : Most analogs are sold at ≥95% purity, indicating their utility in high-precision applications .

Preparation Methods

Formation of the Azetidine Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural element. Its synthesis can be achieved via cyclization of aminoalcohol precursors or reductive cyclization of haloalkyl intermediates.

  • Cyclization of Aminoalcohols in Aqueous Media:
    According to a patent (US4639334A), 1-substituted azetidin-3-ol derivatives can be prepared by cyclizing aminoalcohols bearing a halogen substituent using triethylamine in an aqueous reaction medium at elevated temperatures (50° to 150°C, preferably reflux). The triethylamine serves to neutralize hydrogen halide by-products and precipitate the amine hydrohalide, improving yield and purity. The presence of phase transfer catalysts such as tetrabutylammonium iodide can accelerate the reaction. Organic solvents like acetonitrile or methanol were ineffective for cyclization, highlighting the specificity of the aqueous medium and triethylamine system.

  • Reductive Cyclization of γ-Haloalkyl Imines:
    Literature reports describe the reductive cyclization of γ-haloalkyl imines with sodium borohydride in refluxing methanol to yield N-substituted azetidines with high efficiency. This method allows for the introduction of functional groups necessary for subsequent triazole attachment.

  • Stereoselective Cyclization from 1,3-Diols:
    Another approach involves converting optically pure 1,3-diols to azetidines via mesylation followed by intramolecular nucleophilic substitution with amines, providing stereochemical control important for biological activity.

Construction of the 1,2,3-Triazole Ring

The 1,2,3-triazole moiety is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for its robustness and regioselectivity.

  • Azide-Alkyne Cycloaddition:
    The synthetic route involves preparing an azide-functionalized azetidine intermediate, which then undergoes cycloaddition with a terminal alkyne bearing a protected hydroxymethyl group. After cyclization, the protecting group is removed to reveal the hydroxymethyl substituent on the triazole ring.

Linking the Azetidine and Triazole Components

  • The azetidine ring bearing a suitable functional group (e.g., azide) is reacted with the alkyne counterpart to form the triazole ring, effectively linking the two heterocycles through a methylene bridge. This step is critical for assembling the target molecule's core structure.

Formation of the Hydrochloride Salt

  • The free base of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol is treated with hydrochloric acid in an appropriate solvent to form the hydrochloride salt. This salt formation enhances water solubility and stability, which is desirable for pharmaceutical and research applications.

Summary Table of Preparation Steps

Step Description Key Conditions/Reagents Notes
1 Synthesis of aminoalcohol precursor Reaction of epoxy halide with amine in hydrocarbon solvent (10–50°C, 12–36 h) Precursor for azetidine cyclization
2 Cyclization to azetidine ring Triethylamine in aqueous medium, 50–150°C, reflux; phase transfer catalyst (e.g., tetrabutylammonium iodide) Triethylamine specificity critical; organic solvents ineffective
3 Preparation of azide-functionalized azetidine Functional group transformation (e.g., halide to azide) Required for CuAAC reaction
4 Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Cu(I) catalyst, protected hydroxymethyl alkyne, room temperature to mild heating Forms 1,2,3-triazole ring linking azetidine and methanol group
5 Deprotection of hydroxymethyl group Acidic or basic conditions depending on protecting group Reveals free hydroxymethyl substituent on triazole
6 Formation of hydrochloride salt Treatment with HCl in suitable solvent Enhances solubility and stability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride, and how can regioselectivity in triazole formation be ensured?

  • Methodological Answer : The compound’s synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For regioselectivity, copper(I) catalysts are preferred to yield 1,4-disubstituted triazoles. Subsequent functionalization of the azetidine ring requires careful protection/deprotection strategies to avoid side reactions. The hydrochloride salt is formed during final purification using HCl in ethanol or methanol, followed by recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm triazole/azetidine connectivity and absence of regioisomers.
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺ for the hydrochloride form).
  • HPLC : For purity assessment (>95% by area normalization).
  • Elemental Analysis : To validate C, H, N, and Cl content.
    Example protocols are detailed in studies on analogous triazole derivatives .

Q. What are the critical considerations for handling and storing the hydrochloride salt form?

  • Methodological Answer : The hydrochloride salt is hygroscopic; store under inert atmosphere (N₂/Ar) at -20°C. Avoid exposure to strong bases or oxidizing agents. Stability studies under varying pH (e.g., 3–7) and temperatures (25–40°C) are recommended to assess degradation pathways, with periodic HPLC monitoring .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL resolve structural ambiguities in this compound, particularly with low-resolution or twinned data?

  • Methodological Answer : SHELXL’s robust refinement algorithms are critical for handling challenges:

  • Twinning : Use the TWIN command with HKLF5 format to model twin domains.
  • Disorder : Apply PART and SUMP restraints for azetidine/triazole moieties.
  • Validation : Cross-check with Rint values (<0.05) and CCDC deposition for geometric outliers. Case studies on similar triazole derivatives highlight iterative refinement cycles to resolve bond-length discrepancies .

Q. What computational strategies predict the compound’s interaction with biological targets like tubulin or kinases?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Use the colchicine-binding site of tubulin (PDB: 1SA0) to simulate triazole-azetidine binding.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QM/MM Calculations : To evaluate electronic interactions at the binding site.
    Discrepancies between computational and experimental IC50 values require reparameterization of force fields or solvent model adjustments .

Q. How can researchers address contradictory data between spectroscopic results and computational models?

  • Methodological Answer :

  • NMR vs. DFT : Compare experimental ¹³C chemical shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G*). Deviations >2 ppm suggest conformational mismatches.
  • Crystallographic Validation : Use X-ray-derived geometries as benchmarks for computational models.
  • Statistical Tools : Apply Bland-Altman plots to quantify systematic errors in data alignment .

Q. What advanced purification techniques mitigate by-products in large-scale synthesis?

  • Methodological Answer :

  • Prep-HPLC : Use C18 columns with 0.1% TFA in H2O/MeCN gradients for hydrochloride salt isolation.
  • Ion-Exchange Chromatography : For separation of unreacted azide/alkyne precursors.
  • Crystallization Screening : High-throughput platforms (e.g., Crystal16) identify optimal solvent pairs (e.g., EtOAc/hexane) to minimize co-precipitation of regioisomers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 2
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride

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